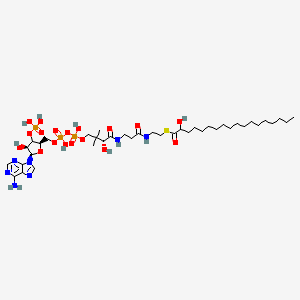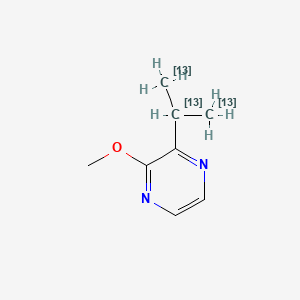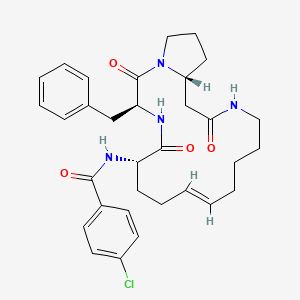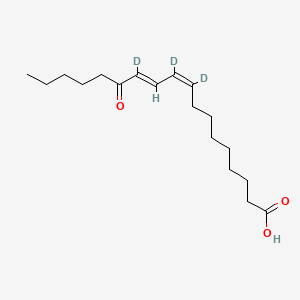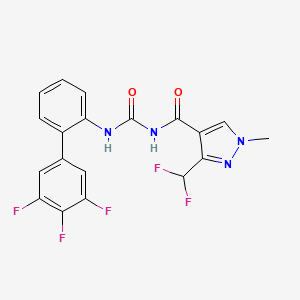
Sdh-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Sdh-IN-12 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, along with polyethylene glycol (PEG300) and Tween 80 . The compound is typically stored at -20°C in powder form and can be reconstituted in various solvents for experimental use .
Chemical Reactions Analysis
Sdh-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include succinate dehydrogenase (SDH) assay buffers, substrates, and probes . The major products formed from these reactions are typically analyzed using colorimetric assays to measure enzymatic activity .
Scientific Research Applications
Sdh-IN-12 has a wide range of scientific research applications. It is used in studies related to bioenergetics, intermediary metabolism, and mitochondrial function . The compound is also significant in medical research, particularly in understanding the role of succinate dehydrogenase in various diseases, including cancers and neurodegenerative disorders . Additionally, this compound is used in agricultural research to develop fungicides targeting plant fungal pathogens .
Mechanism of Action
The mechanism of action of Sdh-IN-12 involves its inhibitory effects on succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and the mitochondrial respiratory chain . By inhibiting this enzyme, this compound disrupts the oxidation of succinate to fumarate, leading to a reduction in cellular energy production . This inhibition affects various molecular targets and pathways, including the electron transport chain and oxidative phosphorylation .
Comparison with Similar Compounds
Sdh-IN-12 is compared with other succinate dehydrogenase inhibitors (SDHIs) such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, bixafen, and penflufen . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular structure and its broad-spectrum inhibitory effects on succinate dehydrogenase .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of bioenergetics, medicine, and agriculture. Its unique inhibitory effects on succinate dehydrogenase make it a valuable tool for studying various biological processes and developing new therapeutic and agricultural solutions.
Properties
Molecular Formula |
C19H13F5N4O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30) |
InChI Key |
JWCRMYYAEMGXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
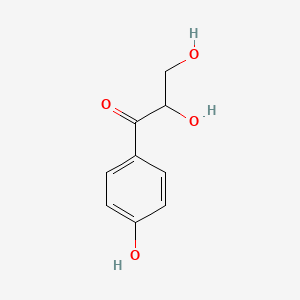
pyrimidine-2,4-dione](/img/structure/B12369002.png)
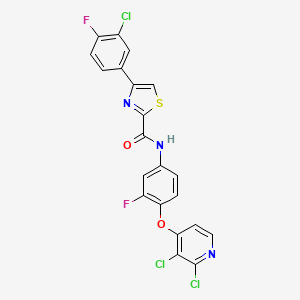
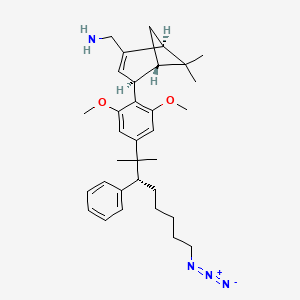
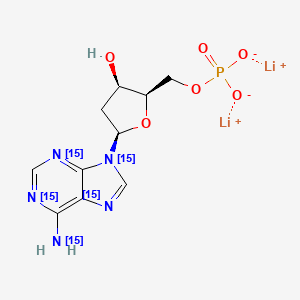

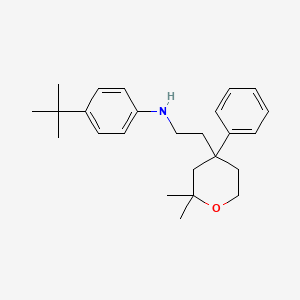
![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)
